![molecular formula C17H24N4O B2926344 N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide CAS No. 477864-42-9](/img/structure/B2926344.png)
N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
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Description
“N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide” is a compound with the molecular formula C17H24N4O . It is a novel compound with promising potential for various scientific applications.
Synthesis Analysis
Imidazole, a core component of this compound, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular structure of “N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide” consists of 17 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 300.406.Physical And Chemical Properties Analysis
Imidazole, a component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The basicity of imidazole contrasts with the basicity of pyrrole, which is an extremely weak base .Scientific Research Applications
Antagonist of the Androgen Receptor in Cancer Treatment :
- Linton et al. (2011) identified a compound with a similar structure to N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide as a full antagonist of the androgen receptor, which showed promising results in inhibiting tumor growth in castration-resistant prostate cancer. They investigated medicinal chemistry strategies to reduce the metabolism of this compound mediated by aldehyde oxidase (Linton et al., 2011).
Angiotensin II Receptor Antagonists for Hypertension :
- Carini et al. (1991) synthesized a series of N-(biphenylylmethyl)imidazoles, structurally related to the N-heptyl compound, as potent antihypertensive agents that work by antagonizing the angiotensin II receptor (Carini et al., 1991).
Antiviral Agents against Rhinovirus :
- Hamdouchi et al. (1999) designed imidazo[1,2-a]pyridines, similar in structure to the N-heptyl compound, which showed promising results as antirhinovirus agents. These compounds were synthesized through a novel method and showed selective antiviral activity (Hamdouchi et al., 1999).
Polyamides for DNA Recognition and Gene Expression Control :
- Chavda et al. (2010) investigated polyamides containing N-methylimidazole, which are known for their ability to target specific DNA sequences in the minor groove of DNA, potentially controlling gene expression. This study focused on understanding the behavior of polyamides containing the N-methylpyrrole-2-carboxamide or pyrrole(H) moiety (Chavda et al., 2010).
Continuous Flow Synthesis of Imidazo[1,2-a] Heterocycles :
- Herath et al. (2010) developed the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, a process that represents a significant advancement over traditional methods. This process was applied to the synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor (Herath et al., 2010).
Metabolic Activation of Mutagens :
- Hashimoto et al. (1980) studied the metabolic activation of a mutagen structurally related to N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide, focusing on its binding to DNA and potential carcinogenic effects (Hashimoto et al., 1980).
properties
IUPAC Name |
N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-3-4-5-6-7-11-18-17(22)15-12-21(13-19-15)16-10-8-9-14(2)20-16/h8-10,12-13H,3-7,11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYGQESDICAJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)C1=CN(C=N1)C2=CC=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
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